2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by the presence of several functional groups, including fluorophenyl, methoxyphenyl, imidazolyl, thio, and pyrrolidinyl groups. This compound falls within the broader class of imidazole-based molecules, which have shown significant biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone generally involves multi-step reactions starting from commercially available precursors. The initial step may involve the synthesis of the imidazole core, which can be achieved through the condensation of appropriate aldehydes or ketones with nitriles in the presence of a base. This is followed by the introduction of the fluorophenyl and methoxyphenyl substituents through electrophilic aromatic substitution reactions. The formation of the thioether bond can be carried out using thiolating agents, such as thiourea, under suitable conditions. Finally, the pyrrolidin-1-yl group can be introduced via nucleophilic substitution or condensation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent systems. Continuous flow synthesis and catalysis could be employed to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms can occur under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the functional groups, such as nitro groups (if present) or carbonyl groups, to yield amines or alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing the modification of aromatic rings or heterocycles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products: The major products from these reactions would depend on the nature of the starting material and reaction conditions, but typically include substituted imidazole derivatives, sulfoxides, sulfones, and various aromatic compounds.
Scientific Research Applications
This compound has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigation as a lead compound in drug discovery, especially for targeting specific biological pathways.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
Mechanism and Molecular Targets: The exact mechanism of action for 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to the active site and blocking substrate interaction. The fluorophenyl and methoxyphenyl groups can enhance its binding affinity through hydrophobic interactions and hydrogen bonding.
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological target.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(1H-imidazol-2-yl)ethanone
5-(4-Methoxyphenyl)-1H-imidazole
2-(Thioethyl)-1H-imidazole derivatives
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Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-28-19-10-4-16(5-11-19)20-14-24-22(26(20)18-8-6-17(23)7-9-18)29-15-21(27)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERZEXLJQWONDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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